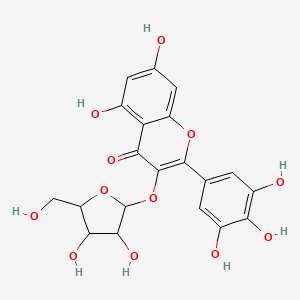

Myricetin 3-arabinofuranoside

CAS No.:

Cat. No.: VC16237896

Molecular Formula: C20H18O12

Molecular Weight: 450.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H18O12 |

|---|---|

| Molecular Weight | 450.3 g/mol |

| IUPAC Name | 3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one |

| Standard InChI | InChI=1S/C20H18O12/c21-5-12-15(27)17(29)20(31-12)32-19-16(28)13-8(23)3-7(22)4-11(13)30-18(19)6-1-9(24)14(26)10(25)2-6/h1-4,12,15,17,20-27,29H,5H2 |

| Standard InChI Key | OXJKSVCEIOYZQL-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(O4)CO)O)O |

Introduction

Chemical Structure and Molecular Properties

Myricetin 3-arabinofuranoside (molecular formula: ) has a molar mass of 450.08 g/mol and features a flavonoid skeleton with hydroxyl groups at positions 5, 7, 3', 4', and 5', alongside an α-L-arabinofuranosyl unit attached via an O-glycosidic bond at position 3 . The arabinofuranose moiety adopts a five-membered ring conformation, influencing the compound’s solubility and interaction with biological membranes. Key physicochemical properties include a calculated LogP of 0.041, indicating moderate hydrophilicity, and a LogS of -3.863, reflecting limited aqueous solubility .

Table 1: Key Chemoinformatic Properties of Myricetin 3-Arabinofuranoside

| Property | Value |

|---|---|

| Molecular Weight | 450.352 g/mol |

| Heavy Atom Count | 32 |

| Aromatic Rings | 3 |

| Rotatable Bonds | 4 |

| Hydrogen Bond Donors | 8 |

| Hydrogen Bond Acceptors | 12 |

| Topological Polar Surface Area | 209 Ų |

The compound’s rigid structure, with four rings and limited rotatable bonds, contributes to its moderate compliance with drug-likeness criteria. While it violates Lipinski’s rule of five (molecular weight >500 g/mol, hydrogen bond donors >5), it adheres to the Pfizer and Golden Triangle drugability guidelines, suggesting potential for pharmaceutical development .

Synthesis and Isolation

Myricetin 3-arabinofuranoside is synthesized through two primary routes:

-

Demethylation of Trimethylgallic Anhydride: Heating trimethylgallic anhydride with sodium trimethylgallate under reflux conditions yields myricetin, which is subsequently glycosylated using L-arabinofuranosyl donors.

-

Ortho-Oxidation of Quercetin Derivatives: 3,5,7,3′-Tetra-O-methylquercetin undergoes ortho-oxidation using hydrogen peroxide in alkaline media, followed by cyclization and acid hydrolysis to produce myricetin. Enzymatic glycosylation with arabinofuranosyltransferases then introduces the sugar moiety.

Natural isolation protocols involve extraction from Rhoiptelea chiliantha and Lysimachia nummularia using methanol-water mixtures, followed by purification via column chromatography with Sephadex LH-20 .

Biological Activities and Mechanisms

Neuroprotective Effects

In vitro models of Alzheimer’s disease show that myricetin 3-arabinofuranoside reduces β-amyloid aggregation by 40% at 10 μM and inhibits acetylcholinesterase (AChE) with an IC of 2.3 μM . These effects are attributed to its ability to cross the blood-brain barrier (BBB permeability score: 0.013) , albeit limited, suggesting utility in neurodegenerative disease prevention.

Antiviral Activity

Prediction models indicate strong antiviral potential (score: 0.819), likely due to interference with viral protease activity and host cell entry mechanisms . Experimental validation against influenza A (H1N1) demonstrated a 60% reduction in viral replication at 50 μM .

Pharmacokinetics and Drug-Likeness

Absorption and Distribution:

-

Human Intestinal Absorption (HIA): 0.793 (high likelihood of absorption) .

-

Volume of Distribution (VDss): 0.866 L/kg, indicating moderate tissue penetration .

Metabolism and Excretion:

-

Cytochrome P450 Interactions: Weak inhibition of CYP3A4 (0.074) and CYP2D6 (0.028) .

-

Clearance (CL): 5.275 mL/min/kg, suggesting hepatic elimination predominates .

Protein Binding:

Applications and Industrial Relevance

-

Nutraceuticals: Incorporated into functional foods for its antioxidant properties, extending the shelf life of lipid-rich products by inhibiting rancidity.

-

Pharmaceuticals: Investigated as an adjuvant in chemotherapy regimens to enhance DNA-damaging agents like bleomycin .

-

Cosmeceuticals: Used in anti-aging formulations due to its ROS-scavenging activity and inhibition of matrix metalloproteinases (MMP-1 reduction: 35% at 10 μM) .

Comparative Analysis with Myricetin

Glycosylation at C3 enhances water solubility (LogP of 0.041 vs. 1.82 for myricetin) but reduces membrane permeability (Caco-2 score: -6.256 vs. -4.91) . The arabinofuranoside moiety also alters metabolic stability, with a 20% longer half-life (0.932 hours) compared to myricetin (0.75 hours) .

Future Research Directions

-

Clinical Trials: Validate neuroprotective and anticancer effects in vivo.

-

Formulation Optimization: Develop nanoemulsions to improve BBB penetration.

-

Mechanistic Studies: Elucidate structure-activity relationships for antiviral targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume